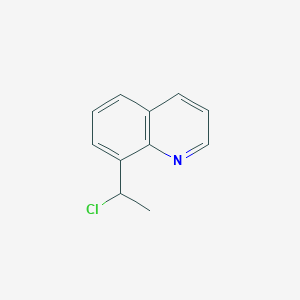

8-(1-Chloroethyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10ClN |

|---|---|

Molecular Weight |

191.65 g/mol |

IUPAC Name |

8-(1-chloroethyl)quinoline |

InChI |

InChI=1S/C11H10ClN/c1-8(12)10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,1H3 |

InChI Key |

CGOHBJGQWJADAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC2=C1N=CC=C2)Cl |

Origin of Product |

United States |

Nomenclature and Classification of 8 1 Chloroethyl Quinoline

Systematic IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules for the systematic naming of chemical compounds. According to these conventions, the name "quinoline" is a retained name and is the preferred IUPAC name (PIN) for the fused heterocyclic system of benzene (B151609) and pyridine (B92270). acs.org The numbering of the quinoline (B57606) ring system is fixed, starting from the nitrogen atom as position 1 and proceeding around the ring.

For the compound , the substituent is a 1-chloroethyl group attached to the 8th position of the quinoline ring. Therefore, the systematic IUPAC name for this compound is 8-(1-chloroethyl)quinoline . acs.org This name precisely describes the molecular structure, indicating the nature and position of the substituent on the quinoline core.

Structural Isomerism and Stereochemical Considerations

Isomerism is a key concept in organic chemistry, describing compounds that have the same molecular formula but different structural arrangements. For this compound, with the molecular formula C₁₁H₁₀ClN, several types of isomerism are possible.

Structural Isomers:

Structural isomers have different connectivity of atoms. For C₁₁H₁₀ClN, numerous structural isomers exist beyond the 8-substituted variant. The chloroethyl group could be attached to any of the other available positions on the quinoline ring (positions 2, 3, 4, 5, 6, or 7), each giving rise to a distinct structural isomer. For instance, 7-(1-Chloroethyl)quinoline and 3-Chloro-7-(1-chloroethyl)quinoline are known structural isomers. bldpharm.comresearchgate.netchembk.comnist.gov Furthermore, the chloroethyl group itself can exist as isomers; for example, 8-(2-chloroethyl)quinoline would be a structural isomer where the chlorine atom is on the second carbon of the ethyl group.

Stereochemical Considerations:

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. A crucial aspect of the stereochemistry of this compound is the presence of a chiral center. The carbon atom of the ethyl group that is bonded to both the quinoline ring and the chlorine atom is attached to four different groups: the quinoline-8-yl group, a chlorine atom, a methyl group, and a hydrogen atom. This makes it a stereocenter, meaning that this compound can exist as a pair of enantiomers:

(R)-8-(1-Chloroethyl)quinoline

(S)-8-(1-Chloroethyl)quinoline

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The synthesis of this compound without a chiral influence would typically result in a racemic mixture, an equal mixture of both enantiomers. The separation of these enantiomers would require chiral resolution techniques. The presence of chirality is a significant feature, as the biological activity of such molecules can differ between enantiomers. uncw.edu

Relationship to Parent Quinoline and Halogenated Quinoline Derivatives

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. scribd.com The fundamental properties of the quinoline ring system, such as its aromaticity and the basicity of the nitrogen atom, are foundational to the chemistry of its derivatives. iipseries.org

It belongs to the broader class of halogenated quinolines. The introduction of a halogen atom into the quinoline structure can significantly influence its physical, chemical, and biological properties. beilstein-journals.org For instance, the presence of a chlorine atom can alter the electron distribution in the quinoline ring system and can serve as a reactive site for nucleophilic substitution reactions.

Other simple halogenated quinolines include 8-chloroquinoline. nist.govnih.govpjsir.orgchemsrc.com The study of such compounds provides a basis for understanding the effects of halogen substitution at the 8-position. The reactivity and properties of this compound will be influenced by both the quinoline core and the chloroethyl substituent. The chloroethyl group, in particular, introduces a reactive alkyl halide functionality, making the compound a potential precursor for the synthesis of more complex quinoline derivatives through nucleophilic substitution at the benzylic carbon.

The table below provides a summary of the key identification and structural information for this compound and its parent/related compounds.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Features |

| This compound | C₁₁H₁₀ClN | 191.66 | Quinoline ring with a 1-chloroethyl group at position 8; Chiral center at the substituted carbon of the ethyl group. |

| Quinoline | C₉H₇N | 129.16 | Parent bicyclic aromatic heterocycle. scribd.com |

| 8-Chloroquinoline | C₉H₆ClN | 163.60 | Quinoline ring with a chlorine atom at position 8. nist.govnih.govpjsir.orgchemsrc.com |

| 7-(1-Chloroethyl)quinoline | C₁₁H₁₀ClN | 191.66 | Structural isomer with the 1-chloroethyl group at position 7. bldpharm.comchembk.comnist.gov |

Synthetic Methodologies for 8 1 Chloroethyl Quinoline

Strategies for Quinoline (B57606) Core Formation

The construction of the quinoline ring system is a cornerstone of heterocyclic chemistry, with numerous methods developed since the 19th century. iipseries.orgsci-hub.se These strategies often involve the condensation and cyclization of aniline (B41778) derivatives with various carbonyl compounds. jptcp.comrsc.org

Classical Annulation Reactions and Their Adaptations

Classical methods for quinoline synthesis remain highly relevant due to their reliability and versatility. iipseries.orgsci-hub.se These reactions, often named after their discoverers, provide pathways to a wide array of substituted quinolines.

The Skraup synthesis, discovered in 1880, involves the reaction of an aromatic amine, such as aniline, with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. iipseries.orgminia.edu.eg The reaction proceeds through the in-situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.com A key modification of this reaction, the Doebner-von Miller synthesis, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the preparation of a wider range of substituted quinolines. rsc.orgscribd.com For instance, reacting aniline with crotonaldehyde (B89634) yields 2-methylquinoline. The reaction conditions can be harsh, but modifications, such as using microwave irradiation or ionic liquids, have been developed to improve yields and reduce reaction times. iipseries.orgmdpi.com A modified Skraup reaction has been shown to reduce the violence of the reaction and increase yields, making it suitable for larger scale synthesis. cdnsciencepub.comresearchgate.net

To synthesize an 8-substituted quinoline like 8-acetylquinoline (B1314989) via this pathway, one would start with an appropriately substituted aniline, such as 2-aminoacetophenone (B1585202). The reaction of 2-aminoacetophenone with glycerol under Skraup conditions would theoretically lead to the formation of 8-acetylquinoline. rsc.org

Table 1: Comparison of Skraup and Doebner-von Miller Reactions

| Feature | Skraup Reaction | Doebner-von Miller Reaction |

|---|---|---|

| Carbonyl Source | Glycerol (forms acrolein in situ) | Pre-formed α,β-unsaturated aldehydes or ketones |

| Typical Product | Unsubstituted or substituted quinolines | Substituted quinolines |

| Key Intermediates | Acrolein, anilinopropanal | Schiff base, enamine |

| Reaction Conditions | Strong acid (e.g., H₂SO₄), oxidizing agent (e.g., nitrobenzene), heat | Acid catalyst (e.g., HCl) |

| Versatility | Good | Excellent for introducing substituents |

The Friedländer synthesis, first reported in 1882, is a straightforward method for producing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgresearchgate.net This reaction is versatile and can be catalyzed by acids, bases, or even conducted under neutral conditions at high temperatures. researchgate.netijcce.ac.ir For example, the reaction of 2-aminobenzaldehyde (B1207257) with acetone (B3395972) yields 2-methylquinoline.

This method is particularly well-suited for the synthesis of polysubstituted quinolines. researchgate.net To obtain 8-acetylquinoline, one could potentially react 2-aminoacetophenone with a compound providing a two-carbon chain with a carbonyl group, although the direct application for an 8-substituted product from an 8-substituted aniline is less common. A more direct route would involve a different starting material. For instance, ruthenium complexes of 8-hydroxyquinoline (B1678124) have been used to catalyze the Friedländer synthesis of other quinoline derivatives. sioc-journal.cn Various catalysts, including Lewis acids and ionic liquids, have been employed to improve the efficiency of the Friedländer synthesis. researchgate.net

The Knorr quinoline synthesis involves the cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid, to form a 2-hydroxyquinoline. minia.edu.egtsijournals.com The reaction proceeds through an electrophilic aromatic substitution followed by dehydration. minia.edu.eg The starting β-ketoanilides are readily prepared by reacting an aniline with a β-ketoester. tsijournals.com

While the classic Knorr synthesis yields a 2-hydroxyquinoline, variations exist. For example, the reaction of a β-ketoanilide with a smaller amount of polyphosphoric acid can lead to a 4-hydroxyquinoline (B1666331). minia.edu.eg To apply this to an 8-substituted quinoline, one would start with a substituted aniline. For instance, reacting 2-aminoacetophenone with a β-ketoester would produce the necessary β-ketoanilide precursor. Subsequent cyclization under Knorr conditions would then yield the corresponding 8-acetyl-2-hydroxyquinoline.

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst, such as concentrated sulfuric acid, to produce a substituted quinoline. minia.edu.egwikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org This method is particularly useful for preparing 2,4-disubstituted quinolines. iipseries.org

The Conrad-Limpach synthesis, on the other hand, is the condensation of anilines with β-ketoesters. wikipedia.org Depending on the reaction temperature, this can yield either a 4-hydroxyquinoline (at lower temperatures) or a 2-quinolone (at higher temperatures). pharmaguideline.com The reaction proceeds via a Schiff base intermediate, similar to the Combes synthesis. wikipedia.org Both methods offer routes to quinoline derivatives starting from anilines. To synthesize an 8-substituted quinoline, an appropriately substituted aniline would be the starting material.

Table 2: Overview of Combes and Conrad-Limpach Syntheses

| Synthesis | Reactants | Key Intermediate | Primary Product(s) |

|---|---|---|---|

| Combes | Aniline, β-Diketone | Schiff base | 2,4-Disubstituted quinolines |

| Conrad-Limpach | Aniline, β-Ketoester | Schiff base | 4-Hydroxyquinolines or 2-Quinolones |

Cycloaddition Reactions and Their Application

Cycloaddition reactions offer modern and efficient pathways to the quinoline core. These reactions often exhibit high atom economy and can provide access to complex quinoline derivatives. organic-chemistry.orgnih.gov A notable example is the Povarov reaction, which is an inverse-electron-demand aza-Diels-Alder reaction of an N-arylimine with an electron-rich alkene. organic-chemistry.org

More recent developments include metal-free [4+2] cycloaddition reactions. For instance, 2-aminobenzaldehydes can react with ketones to form various quinoline derivatives, with the product being selectively controlled by the choice of ketone. nih.govacs.org Another innovative approach is a molecular iodine-mediated formal [3+2+1] cycloaddition, which allows for the direct synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes. organic-chemistry.org These cycloaddition strategies provide powerful tools for constructing the quinoline scaffold and could be adapted for the synthesis of precursors to 8-(1-chloroethyl)quinoline.

Cascade Reactions and Multicomponent Approaches

Cascade reactions and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules like substituted quinolines from simple starting materials in a single operation, thus enhancing atom and step economy. beilstein-journals.orgrsc.org While specific examples detailing the synthesis of this compound via these methods are not prevalent in the reviewed literature, the general principles of well-known MCRs for quinoline synthesis, such as the Povarov, Doebner-von Miller, and Friedländer reactions, can be adapted.

The Povarov reaction, a type of aza-Diels-Alder reaction, typically involves the reaction of an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. beilstein-journals.orgbeilstein-journals.org A hypothetical multicomponent approach to a precursor of this compound could involve a suitably substituted aniline, an appropriate aldehyde, and an alkene that would lead to the desired substitution pattern. Subsequent functionalization of the resulting quinoline would be necessary to introduce the 1-chloroethyl group.

Similarly, other MCRs, such as those involving arynes, quinolines, and aldehydes, have been reported to produce complex benzoxazino quinoline derivatives. nih.gov The application of such a strategy could potentially be tailored to generate a quinoline with a functional group at C-8 that can be converted to the 1-chloroethyl moiety. The development of novel MCRs continues to be a significant area of research, holding promise for the direct and efficient synthesis of highly substituted quinolines. rsc.org

Introduction of the 1-Chloroethyl Moiety at the C-8 Position

The introduction of a 1-chloroethyl group at the C-8 position of a pre-formed quinoline ring is a key strategy. This can be achieved through two main steps: the formation of a carbon-carbon bond at the C-8 position to introduce an ethyl or a related precursor group, followed by the chlorination of this alkyl side chain.

Functionalization of the Quinoline Ring at C-8

The C-8 position of the quinoline ring presents unique challenges for selective functionalization due to steric hindrance and electronic effects. rsc.org However, several methods have been developed to achieve regioselective functionalization at this site.

Electrophilic aromatic substitution on the quinoline ring generally occurs in the benzene (B151609) ring, which is more electron-rich than the pyridine (B92270) ring. vaia.comimperial.ac.uk Under vigorous conditions, substitution can occur at both the C-5 and C-8 positions. uop.edu.pkcutm.ac.in For instance, nitration with fuming nitric acid and sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk Similarly, sulfonation at high temperatures produces a mixture of the corresponding sulfonic acids. uop.edu.pk

The preference for substitution at C-5 and C-8 can be explained by the relative stability of the Wheland intermediates formed during the reaction. imperial.ac.ukquora.com The carbocation intermediate formed by attack at C-8 is more stable because the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring. vaia.com While direct ethylation via Friedel-Crafts reactions on quinoline itself is challenging, the principle of EAS provides a basis for introducing a functional group at C-8 that could later be converted to an ethyl group.

| Reaction | Reagents | Products | Reference |

| Nitration | Fuming HNO₃, Fuming H₂SO₄ | 5-Nitroquinoline and 8-Nitroquinoline | uop.edu.pk |

| Sulfonation | Fuming H₂SO₄, 220°C | Quinoline-5-sulfonic acid and Quinoline-8-sulfonic acid | uop.edu.pk |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.org This method involves the use of a directing metalation group (DMG) that coordinates to an organometallic base (typically an organolithium reagent) and directs deprotonation to the adjacent ortho position. baranlab.orgcdnsciencepub.com

For quinolines, a directing group at a suitable position can facilitate metalation at C-8. For example, a phosphorodiamidate group has been utilized as a DMG to achieve selective metalations on quinolines using TMP-derived bases (TMP = 2,2,6,6-tetramethylpiperidide). acs.org The resulting C-8 organometallic intermediate can then be quenched with an appropriate electrophile to introduce a two-carbon unit, which could be a precursor to the 1-chloroethyl group. The choice of the directing group and the metalation conditions are crucial for achieving high regioselectivity. researchgate.netresearchgate.net

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. acs.org The C-8 position of quinoline can be functionalized using these methods, often requiring a pre-functionalized quinoline (e.g., an 8-haloquinoline) or C-H activation strategies.

The use of quinoline N-oxides has emerged as a key strategy for directing C-H activation to the C-8 position. acs.orgsioc-journal.cnnih.gov The N-oxide acts as a traceless directing group, facilitating the reaction and being subsequently removed. rsc.org Rhodium(III) and Iridium(III) catalysts have been effectively used for the C-8 alkylation and arylation of quinoline N-oxides. researchgate.netscispace.com For instance, rhodium(III)-catalyzed alkylation of quinoline N-oxides with olefins can introduce an alkyl chain at the C-8 position. researchgate.net Cobalt catalysts have also been employed for the C-8 functionalization of quinoline N-oxides with internal alkynes. rsc.org These methods provide a direct route to C-8 substituted quinolines, which can be precursors for this compound.

| Catalyst System | Reactants | Product Type | Reference |

| Rh(III) | Quinoline N-oxide, Olefin | C-8 Alkylated Quinoline | researchgate.net |

| Ru(II) | Quinoline N-oxide, Arylboronic acid | C-8 Arylated Quinoline | nih.gov |

| Co(III) | Quinoline N-oxide, Internal alkyne | C-8 Substituted Quinoline | rsc.org |

| Ir(III) | Quinoline N-oxide, Arylsilane | C-8 Arylated Quinoline N-oxide | scispace.com |

Chlorination Methods for Alkyl Side Chains

Once an ethyl group is installed at the C-8 position of the quinoline ring, the final step is the selective chlorination of the side chain at the benzylic position. Radical chlorination is a common method for this transformation.

A patented process describes the side-chain chlorination of α-alkyl substituted nitrogen heterocycles, including quinolines, using trichloroisocyanuric acid (TCCA). google.com This reagent allows for the selective chlorination of the alkyl side chain under relatively mild conditions, typically in an inert solvent at reflux. For example, the reaction of 2-ethylpyridine (B127773) with TCCA in ethylene (B1197577) chloride yields 2-(1-chloroethyl)pyridine. google.com A similar approach could be applied to 8-ethylquinoline (B27807) to synthesize the target compound, this compound. The reaction proceeds via a radical mechanism, and the benzylic position of the ethyl group on the quinoline ring is expected to be particularly susceptible to radical attack.

Other chlorinating agents, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), under radical initiation conditions (e.g., with AIBN or light), could also be employed for this transformation. The choice of reagent and reaction conditions would be critical to ensure selective chlorination at the desired position and to avoid competing reactions on the quinoline ring.

Radical Chlorination Reactions

Radical chlorination offers a direct approach to functionalize the ethyl group of 8-ethylquinoline. This method typically employs radical initiators, such as azobisisobutyronitrile (AIBN), to facilitate the reaction. vulcanchem.com The reaction proceeds via a free radical mechanism where a chlorine radical abstracts a hydrogen atom from the ethyl side chain, followed by reaction with a chlorine source.

However, a significant challenge in the radical chlorination of 8-ethylquinoline is controlling the regioselectivity. The reaction can potentially lead to a mixture of products, with chlorination occurring at either the α- or β-position of the ethyl group, as well as on the quinoline ring itself. Research into the metal-free, regioselective C-H halogenation of 8-substituted quinolines has shown that the reaction conditions can influence the position of halogenation. rsc.org For instance, the use of trichloroisocyanuric acid (TCCA) has been explored for remote C-H chlorination, although this is often directed to the C5 and C7 positions of the quinoline ring rather than the alkyl side chain. rsc.org

Selective Chlorination of Alcohols and Related Precursors

A more controlled and widely used method for the synthesis of this compound involves the selective chlorination of the corresponding alcohol, 8-(1-hydroxyethyl)quinoline. This precursor can be synthesized through various methods, including the reduction of 8-acetylquinoline. The hydroxyl group is then converted to a chlorine atom using a variety of chlorinating agents.

Common reagents for this transformation include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). smolecule.com The reaction with thionyl chloride, often carried out in an inert solvent like benzene, is a well-established method for converting alcohols to alkyl chlorides. For example, the synthesis of 6-(chloromethyl)quinoline (B1356097) has been achieved by treating quinolin-6-yl-methanol with thionyl chloride. A similar approach can be applied to 8-(1-hydroxyethyl)quinoline.

Another approach involves the use of N-chlorosuccinimide (NCS) under acidic conditions, which has been used for the chlorination of 2-alkyl-8-hydroxyquinolines. mdpi.commdpi.com While this method targets the quinoline ring, modifications could potentially allow for selective chlorination of the side-chain alcohol.

A patent describes the preparation of 8-(substituted oxy)-5-((R)-2-halo-1-hydroxy-ethyl)-(2H)-quinolin-2-one by reacting an 8-(substituted oxy)-5-haloacetyl-(1H)-quinolin-2-one with a reducing agent in the presence of a chiral catalyst. google.com This highlights the possibility of forming halo-hydroxy-ethyl quinoline derivatives, which are precursors to the desired chloroethyl compound.

Reagent-Controlled Chlorination Techniques

The choice of chlorinating agent and reaction conditions plays a crucial role in the efficiency and selectivity of the synthesis. Different reagents exhibit varying reactivities and selectivities, allowing for a degree of control over the chlorination process.

For instance, a Chinese patent describes a method for preparing 8-chloroquinolone derivatives using various chlorinating agents such as N-chlorosuccinimide (NCS), dichlorodimethylhydantoin (DCDMH), and trichloroisocyanuric acid (TCCA). google.com While this patent focuses on chlorination of the quinoline ring, the principles of reagent control are applicable to side-chain chlorination as well.

The table below summarizes various chlorinating agents and their typical applications in quinoline chemistry, which could be adapted for the synthesis of this compound.

| Chlorinating Agent | Precursor | Typical Conditions | Reference |

| Thionyl Chloride (SOCl₂) | 8-(1-Hydroxyethyl)quinoline | Inert solvent (e.g., benzene), reflux | |

| Phosphorus Pentachloride (PCl₅) | 8-(1-Hydroxyethyl)quinoline | Inert solvent | smolecule.com |

| N-Chlorosuccinimide (NCS) | 8-(1-Hydroxyethyl)quinoline | Acidic conditions | mdpi.commdpi.com |

| Trichloroisocyanuric Acid (TCCA) | 8-Ethylquinoline | Radical initiator | rsc.org |

Stereoselective Synthesis of the 1-Chloroethyl Group

The 1-chloroethyl group in this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. For many pharmaceutical and biological applications, a single enantiomer is required. Therefore, methods for the stereoselective synthesis of this group are of significant importance.

Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy can be employed in the synthesis of enantiomerically enriched this compound. For instance, a chiral auxiliary could be attached to the quinoline nitrogen or another functional group, directing the chlorination or the formation of the ethyl group in a stereoselective manner. Evans-type oxazolidinone auxiliaries and their "SuperQuat" derivatives are well-known for their effectiveness in controlling stereochemistry in a variety of transformations. rsc.org

Asymmetric catalysis provides another powerful tool for stereoselective synthesis. thieme.de A chiral catalyst can be used to enantioselectively reduce 8-acetylquinoline to 8-(1-hydroxyethyl)quinoline. The resulting enantiomerically enriched alcohol can then be converted to the corresponding chloride with retention or inversion of configuration, depending on the reaction mechanism. A patent describes the use of a chiral catalyst for the reduction of a haloacetyl quinolinone derivative to a halo-hydroxy-ethyl quinolinone, demonstrating the feasibility of this approach. google.com

Resolution Techniques for Enantiomeric Purity

When a racemic mixture of this compound is synthesized, resolution techniques can be employed to separate the enantiomers. libretexts.org This is a common strategy when stereoselective synthesis is not feasible or efficient.

One common method of resolution involves the formation of diastereomeric salts. google.com The racemic this compound can be reacted with a chiral acid or base to form a mixture of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. google.com Once separated, the individual enantiomers of this compound can be recovered by removing the resolving agent.

Another powerful technique for enantiomeric separation is chiral chromatography. nih.gov A column with a chiral stationary phase (CSP) can be used to separate the enantiomers of a racemic mixture. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. nih.gov

Reactivity and Chemical Transformations of 8 1 Chloroethyl Quinoline

Reactions of the Quinoline (B57606) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the quinoline ring imparts basic and nucleophilic characteristics, enabling reactions at this position. pharmaguideline.com

The nitrogen atom in the quinoline ring can readily react with alkyl halides to form quaternary ammonium (B1175870) salts, a reaction known as the Menshutkin reaction. mdpi.com This transformation involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide, proceeding through a second-order nucleophilic substitution (SN2) mechanism. mdpi.com For 8-(1-chloroethyl)quinoline, reaction with an alkylating agent such as methyl iodide would yield the corresponding N-methylquinolinium iodide salt. The formation of this extra bond utilizes the lone pair of electrons on the nitrogen atom. pharmaguideline.comuop.edu.pk These quaternary salts are often crystalline solids with increased solubility in polar solvents compared to the parent quinoline. pharmaguideline.com

Table 1: Example of Quaternization Reaction

| Reactant | Reagent | Product |

| This compound | Methyl iodide | 8-(1-Chloroethyl)-1-methylquinolin-1-ium iodide |

| This compound | Ethyl bromide | 1-Ethyl-8-(1-chloroethyl)quinolin-1-ium bromide |

The quinoline nitrogen can be oxidized to form a quinoline N-oxide. epa.gov This transformation is typically achieved using oxidizing agents like peracids (e.g., m-chloroperbenzoic acid, m-CPBA) or hydrogen peroxide. ias.ac.in The resulting N-oxide, this compound N-oxide, exhibits altered reactivity compared to the parent molecule. The N-oxide functional group can act as a directing group in subsequent functionalization reactions. researchgate.net For instance, quinoline N-oxides can undergo rearrangements or be used to direct C-H activation at various positions on the quinoline ring, including the C-8 position. researchgate.netorganic-chemistry.org This strategy allows for the introduction of new substituents onto the heterocyclic core.

Reactivity of the Chloroethyl Substituent

The chloroethyl group at the 8-position of the quinoline ring is a key site for nucleophilic substitution reactions, where the chlorine atom acts as a leaving group.

The carbon atom bonded to the chlorine in the 8-(1-chloroethyl) substituent is a secondary carbon. It is also in a benzylic-like position, as it is attached to the aromatic quinoline ring. This structure allows for nucleophilic substitution to occur via both SN1 and SN2 pathways.

SN1 Pathway: The proximity to the quinoline ring can stabilize the formation of a secondary carbocation intermediate, favoring an SN1 mechanism, particularly with weak nucleophiles in polar protic solvents.

SN2 Pathway: Strong nucleophiles in polar aprotic solvents can favor a concerted SN2 mechanism, involving a backside attack on the carbon atom bearing the chlorine atom.

The choice of nucleophile, solvent, and reaction conditions determines the predominant pathway.

The chlorine atom can be displaced by various oxygen-based nucleophiles to form ethers, esters, and alcohols. For example, reaction with an alkoxide, such as sodium ethoxide, would yield the corresponding ether, 8-(1-ethoxyethyl)quinoline. Similarly, treatment with a carboxylate salt, like sodium acetate, would result in the formation of an ester. Hydrolysis, using water or hydroxide (B78521) ions as the nucleophile, would produce 8-(1-hydroxyethyl)quinoline.

Table 2: Nucleophilic Substitution with O-Nucleophiles

| Nucleophile | Reagent Example | Product | Product Class |

| Alkoxide | Sodium ethoxide | 8-(1-Ethoxyethyl)quinoline | Ether |

| Carboxylate | Sodium acetate | 1-(Quinolin-8-yl)ethyl acetate | Ester |

| Hydroxide | Sodium hydroxide | 8-(1-Hydroxyethyl)quinoline | Alcohol |

Nitrogen-based nucleophiles can also readily displace the chloride to form new carbon-nitrogen bonds. The reaction with ammonia, primary, or secondary amines leads to the formation of primary, secondary, or tertiary amines, respectively. The azide (B81097) ion, typically from sodium azide, is another effective nucleophile that yields an alkyl azide, 8-(1-azidoethyl)quinoline. mdpi.com These azide intermediates are synthetically useful and can be further transformed, for example, into amines via reduction.

Table 3: Nucleophilic Substitution with N-Nucleophiles

| Nucleophile | Reagent Example | Product | Product Class |

| Amine | Diethylamine | N,N-Diethyl-1-(quinolin-8-yl)ethan-1-amine | Tertiary Amine |

| Azide | Sodium azide | 8-(1-Azidoethyl)quinoline | Alkyl Azide |

Elimination Reactions to Form Alkenes

Treatment of this compound with a strong, non-nucleophilic base is expected to induce an E2 elimination reaction, leading to the formation of 8-vinylquinoline. This dehydrochlorination reaction is a common and efficient method for the synthesis of alkenes from alkyl halides. The choice of base and reaction conditions can influence the yield and selectivity of the elimination product over substitution products. Bulky bases such as potassium tert-butoxide are often employed to favor elimination.

Reductive Dehalogenation Processes

The chloroethyl group in this compound can be removed through reductive dehalogenation, converting it to an ethyl group to form 8-ethylquinoline (B27807). This can be achieved through several methods:

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. This process can sometimes also lead to the reduction of the quinoline ring, so careful control of reaction conditions is necessary to achieve selective dehalogenation.

Hydride Reducing Agents: Strong hydride donors like lithium aluminum hydride (LiAlH4) can reduce alkyl halides to the corresponding alkanes. However, these reagents are also capable of reducing other functional groups and must be used with care.

Rearrangement Reactions Involving the Chloroethyl Group

Under conditions that favor the formation of a carbocation at the benzylic position of the chloroethyl group (e.g., in the presence of a Lewis acid or in a polar, non-nucleophilic solvent), there is a possibility of rearrangement reactions. However, the secondary benzylic carbocation that would be formed from this compound is relatively stable due to resonance with the quinoline ring. Therefore, Wagner-Meerwein type rearrangements involving alkyl or hydride shifts are generally not expected to be a major reaction pathway unless a more stable carbocation can be formed.

Reactions of the Quinoline Carbocyclic Ring

The carbocyclic (benzene) ring of the quinoline system is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituent and the electronic nature of the quinoline ring itself.

Electrophilic Aromatic Substitution (EAS) at C-5 and C-7

In the quinoline ring system, electrophilic attack generally occurs on the carbocyclic ring rather than the pyridine (B92270) ring, which is deactivated by the electronegative nitrogen atom. For 8-substituted quinolines, electrophilic substitution typically occurs at the C-5 and C-7 positions.

The 8-(1-chloroethyl) group is an alkyl group, which is generally considered to be an ortho-, para-directing and activating group in electrophilic aromatic substitution. Therefore, it is expected to direct incoming electrophiles to the C-7 (ortho) and C-5 (para) positions.

Nitration: Nitration of 8-substituted quinolines, such as 8-methylquinoline (B175542) and 8-hydroxyquinoline (B1678124), has been shown to yield a mixture of 5-nitro and 7-nitro derivatives. It is anticipated that the nitration of this compound with a mixture of nitric acid and sulfuric acid would similarly yield 8-(1-chloroethyl)-5-nitroquinoline and 8-(1-chloroethyl)-7-nitroquinoline.

Halogenation: The halogenation of 8-substituted quinolines also typically occurs at the C-5 and C-7 positions. For example, bromination of 8-methylquinoline can be directed to these positions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions on quinoline can be challenging. The basic nitrogen atom in the quinoline ring can coordinate with the Lewis acid catalyst (e.g., AlCl3), deactivating the ring towards electrophilic attack. This complexation can prevent the desired reaction from occurring. However, under specific conditions, intramolecular Friedel-Crafts reactions on quinoline derivatives have been successfully carried out.

Functional Group Interconversions on the Quinoline Core

While direct experimental data on functional group interconversions for this compound is limited, the reactivity of the quinoline scaffold allows for a variety of transformations. These modifications can alter the electronic properties and steric environment of the molecule, influencing the reactivity of the chloroethyl side chain.

One notable transformation is the conversion of the chloroethyl group itself. For instance, the related compound, 8-(1-hydroxyethyl)quinoline, can be dehydrated to form 8-vinylquinoline. This suggests that this compound could potentially undergo elimination to yield the same product. Furthermore, nucleophilic substitution reactions on the chloroethyl group can lead to a diverse range of functional groups, such as azides, nitriles, and ethers, thereby expanding the chemical space of 8-substituted quinolines.

| Starting Material | Reagent/Condition | Product | Reaction Type |

| 8-(1-Hydroxyethyl)quinoline | Dehydration (e.g., Burgess' salt) | 8-Vinylquinoline | Dehydration/Elimination |

| This compound | Base (e.g., NaH, t-BuOK) | 8-Vinylquinoline | Elimination |

| This compound | NaN3 | 8-(1-Azidoethyl)quinoline | Nucleophilic Substitution |

| This compound | NaCN | 8-(1-Cyanoethyl)quinoline | Nucleophilic Substitution |

| This compound | NaOR' | 8-(1-Alkoxyethyl)quinoline | Nucleophilic Substitution |

Reactions of the Quinoline Pyridine Ring

The pyridine ring of the quinoline nucleus is susceptible to both nucleophilic attack and reduction, providing avenues for further functionalization.

The C-2 and C-4 positions of the quinoline ring are electron-deficient and are thus activated towards nucleophilic aromatic substitution, particularly when a good leaving group is present. While the this compound itself does not possess a leaving group at these positions, derivatives with halogens at C-2 or C-4 would readily undergo NAS. For example, 2-chloroquinolines and 4-chloroquinolines react with various nucleophiles, such as amines and alkoxides, to yield the corresponding substituted products. The reactivity is generally higher at the C-4 position compared to the C-2 position. The presence of the 8-(1-chloroethyl) group is not expected to significantly hinder these reactions sterically.

| Substrate | Nucleophile | Product |

| 2-Chloroquinoline derivative | R-NH2 | 2-Aminoquinoline derivative |

| 4-Chloroquinoline derivative | R-NH2 | 4-Aminoquinoline derivative |

| 2-Chloroquinoline derivative | R-O- | 2-Alkoxyquinoline derivative |

| 4-Chloroquinoline derivative | R-O- | 4-Alkoxyquinoline derivative |

The pyridine ring of quinoline can be selectively reduced to afford 1,2,3,4-tetrahydroquinoline (B108954) derivatives. A variety of reducing agents and catalytic systems have been developed for this transformation. These methods often exhibit good functional group tolerance, suggesting that the chloroethyl group at the 8-position would likely remain intact during the reduction of the pyridine ring.

Commonly employed methods include catalytic hydrogenation using catalysts like platinum oxide or palladium on carbon. Other effective systems include the use of iodine with pinacolborane, or boronic acids in the presence of a hydrogen source like Hantzsch ester. rsc.orgacs.orgorganic-chemistry.org Gold nanoparticles supported on titanium dioxide have also been shown to catalyze the reduction of quinolines to tetrahydroquinolines using hydrosilanes and ethanol (B145695). researchgate.net Zinc borohydride (B1222165) has also been utilized for this regioselective reduction. tandfonline.com

| Reagent/Catalyst | Conditions | Product |

| H2, PtO2 or Pd/C | High pressure and/or temperature | 8-(1-Chloroethyl)-1,2,3,4-tetrahydroquinoline |

| I2, HBpin | Mild conditions | 8-(1-Chloroethyl)-1,2,3,4-tetrahydroquinoline |

| Arylboronic acid, Hantzsch ester | Mild conditions | 8-(1-Chloroethyl)-1,2,3,4-tetrahydroquinoline |

| Au/TiO2, Hydrosilane, Ethanol | Solvent-free, 70 °C | 8-(1-Chloroethyl)-1,2,3,4-tetrahydroquinoline |

| Zn(BH4)2 | Sonication | 8-(1-Chloroethyl)-1,2,3,4-tetrahydroquinoline |

Cross-Coupling Reactions at Halogenated Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While this compound itself is not directly amenable to these reactions on the quinoline core, its halogenated derivatives are excellent substrates for a variety of coupling reactions.

The most common cross-coupling reactions involving haloquinolines include the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The regioselectivity of these reactions on dihaloquinolines can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, in a 2-chloro-6-bromoquinoline, Suzuki coupling can be directed to either the C2 or C6 position by selecting the appropriate palladium catalyst and ligand system. nih.gov

Suzuki-Miyaura Coupling : This reaction couples a haloquinoline with a boronic acid or ester to form a C-C bond. It is widely used to introduce aryl or vinyl substituents onto the quinoline scaffold. researchgate.netresearchgate.net

Sonogashira Coupling : This reaction involves the coupling of a haloquinoline with a terminal alkyne, providing access to alkynyl-substituted quinolines. researchgate.netlibretexts.org

Heck Reaction : This reaction forms a C-C bond between a haloquinoline and an alkene. rsc.orgresearchgate.net

Buchwald-Hartwig Amination : This reaction is used to form a C-N bond between a haloquinoline and an amine, providing a versatile route to aminoquinolines. nih.govwikipedia.org

The presence of the 8-(1-chloroethyl) group would likely be tolerated under many of these cross-coupling conditions, although its potential to undergo side reactions under basic conditions should be considered.

| Reaction | Coupling Partner | Catalyst/Ligand System | Product Type |

| Suzuki-Miyaura | R-B(OH)2 | Pd catalyst (e.g., Pd(PPh3)4) | Aryl/Vinyl-substituted quinoline |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst | Alkynyl-substituted quinoline |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)2) | Alkenyl-substituted quinoline |

| Buchwald-Hartwig | R2NH | Pd catalyst, phosphine (B1218219) ligand | Amino-substituted quinoline |

Spectroscopic and Structural Characterization of 8 1 Chloroethyl Quinoline

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification:A specific IR spectrum detailing the vibrational frequencies (cm⁻¹) for the functional groups in 8-(1-Chloroethyl)quinoline is not available in the public domain.

Without this foundational data, a scientifically accurate and detailed article strictly adhering to the provided outline for this compound cannot be generated.

Raman Spectroscopy

Raman spectroscopy offers valuable information about the vibrational modes of a molecule, which are characteristic of its specific bonds and functional groups. The Raman spectrum of this compound is expected to exhibit distinct peaks corresponding to the quinoline (B57606) ring system and the 1-chloroethyl substituent.

The quinoline ring vibrations typically produce strong Raman signals. Key vibrational modes include the ring stretching vibrations (ν(C=C) and ν(C=N)), which are expected in the 1300-1650 cm⁻¹ region. The ring breathing mode, a collective vibration of the entire ring system, is also a characteristic feature. nih.gov In-plane and out-of-plane C-H bending vibrations of the aromatic rings will also be present.

The 1-chloroethyl side chain introduces its own set of characteristic vibrations. The C-Cl stretching vibration (ν(C-Cl)) is anticipated to appear in the 600-800 cm⁻¹ range, a region typical for alkyl halides. materialsciencejournal.org Stretching and bending vibrations associated with the methyl (CH₃) and methine (CH) groups of the ethyl chain will also be observable. For instance, symmetric and asymmetric CH₃ stretching modes are expected near 2860-3000 cm⁻¹. materialsciencejournal.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(C-H) aromatic | 3000 - 3100 | Quinoline Ring C-H Stretching |

| ν(C-H) aliphatic | 2860 - 3000 | Chloroethyl Group C-H Stretching |

| ν(C=C), ν(C=N) | 1300 - 1650 | Quinoline Ring Stretching |

| Ring Breathing | ~1000 - 1040 | Quinoline Ring Vibration |

| ν(C-Cl) | 600 - 800 | C-Cl Stretching of Chloroethyl Group |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and structure of a compound.

Electron Ionization (EI) and Electrospray Ionization (ESI)

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common methods for generating ions. EI is a "hard" ionization technique that involves bombarding the molecule with high-energy electrons (~70 eV), often leading to extensive fragmentation and providing a characteristic "fingerprint" mass spectrum. nih.gov For this compound, the EI spectrum would be expected to show a molecular ion peak (M⁺˙) and numerous fragment ions resulting from the cleavage of the molecule.

In contrast, ESI is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ with minimal fragmentation. nih.govresearchgate.net This is particularly useful for determining the molecular weight of the intact molecule. For this compound, the ESI mass spectrum would be dominated by a peak corresponding to the protonated molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. The theoretical monoisotopic mass of this compound (C₁₁H₁₀ClN) can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). HRMS analysis would be used to experimentally confirm this exact mass, typically with an accuracy in the parts-per-million (ppm) range, which serves as a powerful confirmation of the compound's molecular formula.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀ClN |

| Theoretical Monoisotopic Mass | 191.0502 u |

| Expected [M+H]⁺ in HR-ESI-MS | 192.0575 m/z |

Fragmentation Pathway Analysis

Under EI-MS conditions, the this compound molecular ion would undergo fragmentation through several predictable pathways. The fragmentation pattern is dictated by the relative stability of the resulting ions and neutral losses.

A primary fragmentation event would be the cleavage of the carbon-chlorine bond (α-cleavage), leading to the loss of a chlorine radical (•Cl) to form a stable secondary carbocation on the ethyl chain. Another significant pathway involves the cleavage of the C-C bond between the quinoline ring and the ethyl side chain, resulting in the formation of a quinoline cation and the loss of a chloroethyl radical. A common fragmentation for chloroalkanes is the elimination of a neutral hydrogen chloride (HCl) molecule. wpmucdn.com Further fragmentation of the quinoline ring itself can occur, such as the characteristic loss of HCN from the quinoline radical cation. rsc.orgresearchgate.net

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 191 | [C₁₁H₁₀ClN]⁺˙ | - (Molecular Ion) |

| 156 | [C₁₁H₁₀N]⁺ | •Cl |

| 155 | [C₁₁H₉N]⁺˙ | HCl |

| 129 | [C₉H₇N]⁺˙ | •C₂H₃Cl |

| 128 | [C₉H₆N]⁺ | •C₂H₄Cl |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum is characteristic of the conjugated π-electron system within the molecule. The quinoline ring system, being an aromatic heterocycle, exhibits characteristic absorption bands due to π→π* and n→π* electronic transitions. researchgate.net

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to show multiple absorption bands. Strong absorptions, typically below 350 nm, are attributable to π→π* transitions within the fused aromatic rings. A weaker, often lower-energy absorption band may be observed corresponding to the n→π* transition, involving the non-bonding electrons on the nitrogen atom. The presence of the chloroethyl substituent may cause a slight shift (bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted quinoline due to its electronic effects. najah.edu

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a published crystal structure for this compound was not available, this technique would provide unambiguous structural information if suitable single crystals could be grown.

A crystallographic study would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. This would confirm the connectivity of the atoms and reveal the conformation of the 1-chloroethyl side chain relative to the planar quinoline ring. Furthermore, the analysis would elucidate the packing of molecules in the crystal lattice, identifying any significant intermolecular interactions such as π-π stacking between quinoline rings or hydrogen bonds if co-crystallized with a suitable solvent. nih.govnih.gov This information is crucial for understanding the solid-state properties of the compound.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

The precise determination of bond lengths, bond angles, and dihedral angles for this compound would require experimental techniques such as X-ray crystallography or gas-phase electron diffraction, or theoretical calculations using computational chemistry methods.

Bond Lengths: The bond lengths within the quinoline ring are expected to be characteristic of aromatic systems, with C-C bond lengths intermediate between single and double bonds (typically ranging from 1.36 Å to 1.42 Å). The C-N bonds within the heterocyclic ring will also exhibit partial double bond character. The bond connecting the chloroethyl group to the quinoline ring (C8-Cα) would be a standard sp²-sp³ carbon-carbon single bond. The Cα-Cl bond length would be typical for a chloroalkane.

Bond Angles: The bond angles within the fused aromatic rings of the quinoline core would be approximately 120°, consistent with sp² hybridization. The geometry around the chiral carbon of the chloroethyl group would be tetrahedral, with bond angles close to 109.5°.

Dihedral Angles: Dihedral angles, which describe the rotation around bonds, are crucial for defining the three-dimensional conformation of the molecule. A key dihedral angle would be that which defines the orientation of the chloroethyl substituent relative to the plane of the quinoline ring.

Interactive Data Table: Predicted Bond Parameters for this compound (Note: The following table is a representation of expected values and is not based on experimental data for the specific compound.)

| Bond | Expected Bond Length (Å) | Bond Angle | Expected Bond Angle (°) | Dihedral Angle | Expected Dihedral Angle (°) |

| C(aromatic)-C(aromatic) | 1.36 - 1.42 | C-C-C (in quinoline) | ~120 | C7-C8-Cα-Cl | Variable |

| C(aromatic)-N | ~1.37 | C-N-C (in quinoline) | ~118 | C8a-C8-Cα-H | Variable |

| C8-Cα | ~1.51 | C(quinoline)-Cα-Cl | ~109.5 | ||

| Cα-Cl | ~1.77 | C(quinoline)-Cα-H | ~109.5 | ||

| Cα-H | ~1.09 | H-Cα-Cl | ~109.5 |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, several types of non-covalent interactions would be expected to influence its solid-state structure. These interactions include:

π-π Stacking: The planar aromatic quinoline rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces. The distance between the stacked rings is typically in the range of 3.3 to 3.8 Å.

C-H···π Interactions: Hydrogen atoms attached to carbon atoms can interact with the electron-rich π-system of the quinoline ring of a neighboring molecule.

Halogen Bonding: The chlorine atom of the chloroethyl group could potentially act as a halogen bond donor, interacting with a nucleophilic region of an adjacent molecule, such as the nitrogen atom of the quinoline ring.

van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

This compound possesses a chiral center at the carbon atom bearing the chlorine atom, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)-8-(1-chloroethyl)quinoline and (S)-8-(1-chloroethyl)quinoline).

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. A CD spectrum is a plot of this differential absorption versus wavelength.

Chiral Analysis: Enantiomers of a chiral molecule will produce CD spectra that are mirror images of each other. A positive Cotton effect (a peak in the CD spectrum) for one enantiomer will be a negative Cotton effect for the other. A racemic mixture (an equal mixture of both enantiomers) will be CD silent.

Electronic Transitions: The CD spectrum of this compound would exhibit signals corresponding to the electronic transitions within the quinoline chromophore. The chiral chloroethyl substituent would perturb these transitions, leading to a measurable CD signal. The sign and magnitude of the Cotton effects could potentially be correlated with the absolute configuration (R or S) of the chiral center, often aided by computational predictions of the CD spectrum.

Without experimental data, a specific analysis of the CD spectrum of this compound cannot be provided. However, it is the primary analytical technique that would be employed for its chiral characterization.

Computational and Theoretical Investigations of 8 1 Chloroethyl Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools used to model the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular structure, stability, and reactivity. For a molecule like 8-(1-Chloroethyl)quinoline, these calculations can elucidate the influence of the chloroethyl group on the electronic properties of the quinoline (B57606) ring system.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density rather than its complex many-electron wavefunction. This approach offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound.

A DFT analysis would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, various electronic properties can be calculated to understand its reactivity. For instance, the distribution of electron density reveals which parts of the molecule are electron-rich or electron-poor. In quinoline derivatives, the nitrogen atom typically creates a region of lower electron density in the heterocyclic ring, influencing its chemical behavior. The chloroethyl substituent at the 8-position would further modify this distribution through inductive and steric effects.

Key parameters derived from DFT that describe reactivity include the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP provides a visual guide to where a molecule is most likely to interact with electrophiles (electron-seeking species) or nucleophiles (nucleus-seeking species). For this compound, the MEP would likely show a negative potential around the nitrogen atom, indicating a site for electrophilic attack, and positive potentials around the hydrogen atoms.

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Quinoline (Note: This data is illustrative and not specific to this compound)

| Property | Representative Value | Description |

|---|---|---|

| Dipole Moment | ~2.5 Debye | Measures the overall polarity of the molecule. |

| Total Energy | -X Hartrees | The calculated total energy of the molecule in its ground state. |

| Electron Affinity | ~0.8 eV | Energy released when an electron is added to the molecule. |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that are based solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data for parametrization. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions for various molecular properties.

For this compound, ab initio calculations would be employed to obtain precise values for properties such as bond lengths, bond angles, and vibrational frequencies. These calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecule's structure and vibrational modes. For example, theoretical IR spectra for related 8-aminoquinoline (B160924) derivatives have shown good correlation with experimental values for characteristic peaks like C=N and C=C stretching vibrations.

The chloroethyl group at the 8-position of the quinoline ring is flexible and can rotate around the C-C single bond, leading to different spatial arrangements called conformers. Conformational analysis involves mapping the potential energy of the molecule as a function of this rotation to identify the most stable conformers (energy minima) and the energy barriers between them (transition states).

This analysis is crucial as the biological activity and reactivity of a molecule can depend on its preferred conformation. For this compound, rotating the C-Cl bond relative to the quinoline ring would generate a potential energy landscape. The most stable conformer would be the one that minimizes steric hindrance between the chloroethyl group and the rest of the molecule, particularly the hydrogen atom at the 7-position and the nitrogen at the 1-position.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which it is most likely to accept electrons (acting as an electrophile).

The energies of the HOMO and LUMO and the energy gap between them (HOMO-LUMO gap) are key indicators of a molecule's kinetic stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, DFT or ab initio methods would be used to calculate these orbital energies. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack. In many quinoline systems, the HOMO and LUMO are distributed over the entire aromatic ring system.

From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index (ω) can be calculated. These indices provide a quantitative measure of the molecule's reactivity.

Table 2: Representative FMO Properties and Reactivity Indices for a Substituted Quinoline (Note: This data is illustrative and not specific to this compound)

| Parameter | Representative Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to nucleophilicity. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

Computational methods are increasingly used to predict spectroscopic data, which aids in the identification and characterization of new compounds.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra involves calculating the magnetic shielding constants of atomic nuclei (e.g., ¹H and ¹³C). These values can then be converted into chemical shifts (δ) that can be directly compared to experimental spectra. For this compound, predicting the ¹H and ¹³C NMR spectra would help in assigning the signals observed in an experimental spectrum to specific atoms in the molecule, confirming its structure.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). The calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is valuable for understanding the electronic transitions within the molecule.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation could be performed to study its behavior in a solvent, such as water or an organic solvent. This would reveal how the molecule interacts with its environment, its conformational flexibility at different temperatures, and its diffusion properties. In the context of drug design, MD simulations are often used to study the interaction of a small molecule (a ligand) with a biological target, such as a protein. Such simulations could predict the binding stability and interaction modes of this compound within a protein's active site, providing insights into its potential biological activity.

Investigation of Dynamic Behavior and Conformational Flexibility

The dynamic behavior and conformational flexibility of this compound are primarily governed by the rotational freedom around the single bond connecting the chloroethyl group to the quinoline ring. Computational methods are instrumental in exploring the molecule's conformational landscape and the energy barriers associated with these rotations.

Potential Energy Surface (PES) Scans: A fundamental approach to understanding the conformational flexibility is the use of potential energy surface (PES) scans. By systematically rotating the dihedral angle of the C-C bond between the quinoline ring and the chloroethyl side chain, the corresponding changes in energy can be calculated. This allows for the identification of stable conformers (energy minima) and transition states (energy maxima) for rotation. Such scans can be performed using various levels of theory, with Density Functional Theory (DFT) offering a good balance between accuracy and computational cost. The resulting energy profile reveals the rotational barriers, providing insight into the flexibility of the side chain.

The following table illustrates hypothetical results from a DFT calculation of the rotational barrier for the chloroethyl group.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | 3.5 | Eclipsed |

| 60 | 0.0 | Staggered (Gauche) |

| 120 | 3.2 | Eclipsed |

| 180 | 0.2 | Staggered (Anti) |

This is a hypothetical data table for illustrative purposes.

Solvent Effects and Intermolecular Interactions

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational models can predict how different solvents affect the molecule's properties and the nature of the intermolecular forces at play.

Implicit and Explicit Solvation Models: Solvent effects can be modeled computationally using either implicit or explicit approaches. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is computationally efficient and provides a good approximation of the bulk solvent effects on the solute's electronic structure and geometry. Explicit solvation models involve surrounding the solute molecule with a number of individual solvent molecules. While computationally more demanding, this approach allows for the direct study of specific intermolecular interactions, such as hydrogen bonding and van der Waals forces.

Interaction Energy Calculations: To quantify the strength of intermolecular interactions between this compound and solvent molecules or other solutes, interaction energy calculations can be performed. These calculations, often carried out using DFT or other high-level ab initio methods, can help to understand the nature of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-stacking interactions involving the quinoline ring. For instance, a theoretical study on the interaction between quinoline derivatives and diiodine has demonstrated the utility of DFT in understanding charge-transfer complexes. physchemres.org

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the molecular structure of a compound and its physicochemical properties. mdpi.com These models are valuable for predicting the properties of new or untested compounds based on their calculated molecular descriptors.

For this compound, a QSPR study would involve the calculation of a wide range of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.

Key Molecular Descriptors for Quinoline Derivatives:

Electronic Descriptors: These include properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. These descriptors are crucial for understanding the molecule's reactivity and polarity.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and are related to its size, shape, and branching.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Physicochemical Descriptors: Properties like the logarithm of the octanol-water partition coefficient (logP) and molar refractivity are often used to predict a compound's solubility and bioavailability.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with a specific property of interest (e.g., boiling point, solubility, or a biological activity). Studies on other quinoline derivatives have successfully used such approaches to predict their properties. researchgate.netacs.org

The following table provides examples of molecular descriptors that would be calculated for this compound in a QSPR study.

| Descriptor Type | Descriptor Example | Predicted Property Correlation |

| Electronic | HOMO Energy | Reactivity, Electron Donating Ability |

| Electronic | LUMO Energy | Reactivity, Electron Accepting Ability |

| Electronic | Dipole Moment | Polarity, Solubility in Polar Solvents |

| Geometrical | Molecular Surface Area | Steric Effects, Interaction Potential |

| Physicochemical | logP | Lipophilicity, Membrane Permeability |

This is a hypothetical data table for illustrative purposes.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most favorable reaction pathway and characterize the transition states.

Given its structure, this compound can potentially undergo nucleophilic substitution (S(_N)1 or S(_N)2) or elimination (E1 or E2) reactions at the chloroethyl side chain. DFT calculations are commonly used to study these reaction mechanisms.

Locating Transition States: A key aspect of reaction mechanism elucidation is the identification of the transition state (TS), which corresponds to the highest energy point along the reaction coordinate. Computational methods can locate the geometry of the TS and calculate its energy. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. ias.ac.in

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the located TS indeed connects the desired minima on the potential energy surface.

By comparing the calculated activation energies for competing reaction pathways (e.g., S(_N)2 vs. E2), it is possible to predict which reaction is more likely to occur under specific conditions. Computational studies on the nucleophilic substitution of other chloro-substituted heterocyclic compounds have demonstrated the effectiveness of these methods. physchemres.org

Adsorption and Surface Interaction Studies (e.g., corrosion inhibition mechanisms)

Quinoline and its derivatives have been extensively studied as corrosion inhibitors for various metals. ias.ac.inresearchgate.netscispace.com Computational methods, particularly DFT and molecular dynamics (MD) simulations, are employed to understand the mechanism of corrosion inhibition at the molecular level.

Quantum Chemical Calculations (DFT): DFT calculations can provide valuable insights into the interaction between the inhibitor molecule and the metal surface. Key quantum chemical parameters are often correlated with the inhibition efficiency:

E(\text{HOMO}) and E(\text{LUMO}): A high E(\text{HOMO}) is associated with a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, while a low E(\text{LUMO}) suggests a higher ability to accept electrons from the metal.

Energy Gap (ΔE = E(\text{LUMO}) - E(\text{HOMO})): A small energy gap generally implies higher reactivity and can lead to better inhibition efficiency.

Dipole Moment (μ): A higher dipole moment may facilitate stronger adsorption on the metal surface.

Fraction of Electrons Transferred (ΔN): This parameter quantifies the number of electrons transferred from the inhibitor to the metal surface.

For this compound, the adsorption is expected to occur through the quinoline ring's π-electrons and the lone pair of electrons on the nitrogen atom, which can interact with the vacant orbitals of the metal. scispace.com

Molecular Dynamics (MD) Simulations: MD simulations can model the adsorption process of this compound molecules on a metal surface in the presence of a corrosive medium. These simulations provide a dynamic picture of the formation of the protective inhibitor film on the surface and can be used to calculate the binding energy between the inhibitor and the metal.

The following table summarizes the key quantum chemical parameters and their expected role in the corrosion inhibition performance of this compound.

| Quantum Chemical Parameter | Role in Corrosion Inhibition |

| E(\text{HOMO}) (Energy of Highest Occupied Molecular Orbital) | Indicates the electron-donating ability of the molecule. Higher values suggest better inhibition. |

| E(_\text{LUMO}) (Energy of Lowest Unoccupied Molecular Orbital) | Indicates the electron-accepting ability of the molecule. Lower values suggest better inhibition. |

| ΔE (HOMO-LUMO Energy Gap) | A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency. |

| Dipole Moment (μ) | Influences the adsorption process through electrostatic interactions. |

| Electronegativity (χ) | Relates to the ability of the molecule to attract electrons. |

| Global Hardness (η) | A measure of the molecule's resistance to charge transfer. |

This is a hypothetical data table for illustrative purposes.

Advanced Research Applications and Derivatization Strategies

Role as a Versatile Synthetic Intermediate

The utility of 8-(1-Chloroethyl)quinoline as a synthetic intermediate stems from the reactivity of the C-Cl bond. The chlorine atom is a good leaving group, making the ethyl side chain susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, which is a critical step in the construction of more elaborate molecules. This reactivity is analogous to that of other haloalkyl-substituted quinolines, such as 5-chloromethyl-8-hydroxyquinoline, which are readily used to build more complex structures through substitution of the chlorine. nih.govdtic.mil

The this compound scaffold is an ideal starting point for the synthesis of complex, multi-ring systems. By replacing the chlorine atom with a suitable nucleophile that contains a second reactive site, chemists can initiate intramolecular cyclization reactions to form new heterocyclic or fused rings.

For instance, reaction with a binucleophilic reagent can lead to the formation of a new ring fused to the quinoline (B57606) system. This strategy is a cornerstone of heterocyclic synthesis, where haloalkyl groups are used to construct rings. A hypothetical reaction pathway could involve reacting this compound with a compound containing both an amine and a thiol group. The initial substitution of the chloride by the amine would be followed by an intramolecular reaction involving the thiol, leading to a new sulfur-containing heterocyclic ring fused at the 8-position of the quinoline core. The broad spectrum of available synthetic methods for quinoline synthesis, such as the Friedländer, Skraup, and Doebner–von Miller reactions, highlights the adaptability of the quinoline core for creating diverse and complex heterocyclic structures. nih.gov

Table 1: Potential Heterocyclic Systems from this compound

| Reactant | Intermediate Functional Group | Resulting Heterocyclic System |

|---|---|---|

| Hydrazine | -NHNH₂ | Pyrazoloquinoline derivative |

| Amino-thiol | -S-CH₂-CH₂-NH₂ | Thiazinoquinoline derivative |

This table presents hypothetical examples based on established synthetic routes for heterocyclic compounds.

Beyond fused rings, this compound can be employed to construct more intricate three-dimensional structures like bridged and spirocyclic compounds. These molecular architectures are of significant interest in medicinal chemistry due to their conformational rigidity and novel pharmacological profiles.

The synthesis of a bridged system could be envisioned by reacting this compound with another functionalized quinoline molecule, creating a tether between the two units. For spirocyclic compounds, a common strategy involves an intramolecular cyclization where the reactive chain attacks a position on the quinoline ring itself. This would require pre-functionalizing the quinoline core at another position with a suitable nucleophilic center. The chloroethyl group would then serve as the electrophilic partner to close the ring and form the spiro center.

Ligand Design in Coordination Chemistry and Organometallic Catalysis

The quinoline scaffold, particularly when substituted at the 8-position, is a privileged structure for designing chelating ligands. nih.govwikipedia.org The nitrogen atom of the quinoline ring and a donor atom from the substituent at the C-8 position can coordinate to a metal ion, forming a stable five- or six-membered chelate ring. nih.govnih.gov this compound is an excellent precursor for such ligands, as the chloro group can be readily substituted by a variety of heteroatom-containing nucleophiles (e.g., amines, thiols, phosphines) to introduce the second coordinating atom.

The conversion of this compound into a bidentate or tridentate ligand allows for the synthesis of a wide array of metal complexes. For example, reaction with ammonia or a primary amine would yield an 8-(1-aminoethyl)quinoline derivative, which can act as a bidentate N,N-ligand. The resulting complexes with transition metals like copper, nickel, cobalt, and zinc have applications ranging from catalysis to materials science. sphinxsai.com

The rich coordination chemistry of 8-hydroxyquinoline (B1678124), a closely related compound, provides a blueprint for the potential of ligands derived from this compound. nih.govresearchgate.netresearchgate.netyoutube.com These ligands can form stable complexes with a vast number of metal ions, a property that is critical for their function in various chemical and biological systems. nih.govnih.gov The synthesis of rhodium-antimony complexes using 8-quinolinyl-substituted ligands further illustrates the versatility of this scaffold in creating organometallic compounds with unique bonding interactions. nih.gov

Table 2: Examples of Potential Ligands and Corresponding Metal Complexes

| Ligand Derivative | Coordinating Atoms | Potential Metal Ions |

|---|---|---|